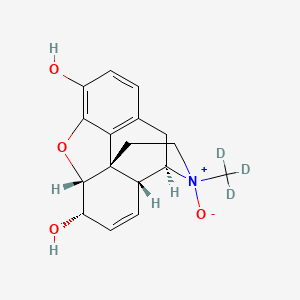
4-(4-Aminophenyl)morpholin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Aminophenyl)morpholin-2-one is a chemical compound with the molecular formula C10H12N2O2 It is a derivative of morpholine, a heterocyclic amine, and features an aminophenyl group attached to the morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)morpholin-2-one typically involves multiple steps. One common method starts with the oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)acetic acid using aqueous sodium or calcium hypochlorite as the oxidizing agent . This intermediate is then reacted with 4-nitroaniline in the presence of a phenylboronic acid catalyst to form 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide . The next step involves a one-pot cyclization reaction to produce 4-(4-nitrophenyl)morpholin-3-one, which is subsequently hydrogenated to yield the target compound, this compound .
Industrial Production Methods
For industrial-scale production, the process is optimized for efficiency and yield. The key steps include the use of readily available starting materials, such as 4-nitroaniline and 2-(2-chloroethoxy)ethanol, and the employment of catalytic hydrogenation for the final reduction step . The process is designed to minimize the use of hazardous reagents and to streamline purification steps to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Aminophenyl)morpholin-2-one undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions
Catalytic Hydrogenation: Palladium on carbon (Pd/C) is commonly used as a catalyst for the reduction of the nitro group.
Oxidizing Agents: Sodium hypochlorite or calcium hypochlorite are used for the oxidation of 2-(2-chloroethoxy)ethanol.
Major Products Formed
The major product formed from these reactions is this compound itself, which can be further derivatized depending on the desired application.
Wissenschaftliche Forschungsanwendungen
4-(4-Aminophenyl)morpholin-2-one has several applications in scientific research:
Pharmaceuticals: It is a key intermediate in the synthesis of rivaroxaban, an anticoagulant drug.
Analytical Chemistry: The compound is used as a pharmaceutical analytical impurity (PAI) to ensure the quality and safety of medicines.
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds and other complex molecules.
Wirkmechanismus
The mechanism of action of 4-(4-Aminophenyl)morpholin-2-one is primarily related to its role as an intermediate in the synthesis of rivaroxaban. In this context, it contributes to the inhibition of Factor Xa, an enzyme crucial for blood coagulation . The compound itself does not exhibit significant biological activity but is essential for the production of the active pharmaceutical ingredient.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Nitrophenyl)morpholin-3-one: The precursor to 4-(4-Aminophenyl)morpholin-2-one, which contains a nitro group instead of an amino group.
Rivaroxaban: The final product in which this compound is a key intermediate.
Uniqueness
This compound is unique due to its specific structural features that make it a valuable intermediate in pharmaceutical synthesis. Its ability to undergo various chemical transformations and its role in the production of important drugs like rivaroxaban highlight its significance in both research and industry.
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
4-(4-aminophenyl)morpholin-2-one |
InChI |
InChI=1S/C10H12N2O2/c11-8-1-3-9(4-2-8)12-5-6-14-10(13)7-12/h1-4H,5-7,11H2 |
InChI-Schlüssel |
MUPPVCHMRQPGFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)CN1C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,4R,5R,6S)-2-[(Z)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13441045.png)

![N-[(E)-[(3-benzamidophenyl)hydrazinylidene]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B13441053.png)

![[(2R)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]-methylcarbamic acid](/img/structure/B13441079.png)







![(2R,3S,4S,5R)-4-fluoro-2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B13441131.png)

